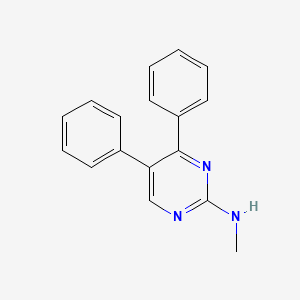

4,5-Diphenyl-2-(methylamino)pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4,5-Diphenyl-2-(methylamino)pyrimidine is a useful research compound. Its molecular formula is C17H15N3 and its molecular weight is 261.32 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of 4,5-Diphenyl-2-(methylamino)pyrimidine

The synthesis of this compound typically involves multi-step organic reactions, including cyclization processes that yield pyrimidine derivatives. Recent studies have reported various synthetic pathways that enhance yield and purity, making the compound more accessible for research applications .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been shown to inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, studies have reported its effectiveness against breast cancer and leukemia models, demonstrating a reduction in tumor size and improved survival rates in treated subjects .

Anti-inflammatory Effects

The compound has also demonstrated promising anti-inflammatory properties. It inhibits cyclooxygenase-2 (COX-2) activity, which is crucial in the inflammatory response. In vitro studies have shown that it can suppress COX-2 with an IC50 comparable to established anti-inflammatory drugs like celecoxib .

Antimicrobial Activity

This compound has been evaluated for its antimicrobial effects against various pathogens. It shows potential as an antibacterial agent, particularly against resistant strains of bacteria, making it a candidate for further development in infectious disease treatment .

Diabetes Management

This compound has been investigated for its role in managing type 2 diabetes. It enhances insulin sensitivity and glucose uptake in cellular models, suggesting its potential as a therapeutic agent for metabolic disorders .

Neuroprotective Effects

Emerging research highlights the neuroprotective capabilities of this compound. It may offer protection against neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells .

Case Studies

Properties

Molecular Formula |

C17H15N3 |

|---|---|

Molecular Weight |

261.32 g/mol |

IUPAC Name |

N-methyl-4,5-diphenylpyrimidin-2-amine |

InChI |

InChI=1S/C17H15N3/c1-18-17-19-12-15(13-8-4-2-5-9-13)16(20-17)14-10-6-3-7-11-14/h2-12H,1H3,(H,18,19,20) |

InChI Key |

VOKHPIAEHRTKJG-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=NC=C(C(=N1)C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.